

# The Immunomodulatory Properties of Polysaccharide-K: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Krestin*

Cat. No.: *B1180457*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Polysaccharide-K (PSK), a protein-bound polysaccharide extracted from the mycelium of the *Coriolus versicolor* mushroom, has been utilized for decades in Asia as an adjuvant in cancer therapy.<sup>[1][2]</sup> Its clinical efficacy is largely attributed to its potent immunomodulatory activities. This technical guide provides an in-depth overview of the core immunomodulatory properties of PSK, focusing on its mechanisms of action on various immune cells, the signaling pathways it triggers, and quantitative data from key experimental findings. Detailed experimental protocols are provided to facilitate the replication and further investigation of its biological effects.

## Introduction

Polysaccharide-K is a biological response modifier (BRM) that enhances the host's immune system to combat cancer.<sup>[2][3]</sup> Unlike direct cytotoxic agents, PSK's primary anti-tumor effects are mediated through the activation and modulation of both the innate and adaptive immune systems.<sup>[4]</sup> It is a complex macromolecule with a molecular weight of approximately 100 kDa, consisting of a  $\beta$ -glucan main chain with attached peptide components.<sup>[5][6]</sup> This guide will dissect the multifaceted immunomodulatory actions of PSK, providing a comprehensive resource for researchers in immunology and oncology.

## Mechanisms of Action on Immune Cells

PSK exerts its effects on a wide array of immune cells, leading to a coordinated anti-tumor immune response.

## Natural Killer (NK) Cells

NK cells are a critical component of the innate immune system, capable of directly lysing tumor cells without prior sensitization. PSK has been shown to significantly enhance NK cell activity. [1][7]

- Activation and Cytotoxicity: PSK directly activates NK cells, increasing their cytotoxic activity against cancer cells.[1] This activation is independent of interferon and interleukin-2 (IL-2) in some contexts, although PSK can also act synergistically with IL-2 to boost NK cell proliferation and function.[1]
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): PSK can augment the efficacy of monoclonal antibody therapies, such as trastuzumab, by enhancing NK cell-mediated ADCC. [7]

## T Lymphocytes

PSK modulates the activity of various T cell subsets, playing a crucial role in the adaptive anti-tumor immune response.

- T Cell Proliferation: PSK promotes the proliferation of both CD4+ and CD8+ T cells.[4][8][9] Studies have shown that PSK can directly act on T cells to enhance their DNA synthesis.[9]
- Th1 Polarization: PSK promotes a Th1-biased immune response, characterized by the production of cytokines like IFN- $\gamma$  and IL-12.[4] This shift is crucial for effective cell-mediated immunity against tumors.
- Cytotoxic T Lymphocyte (CTL) Activity: The anti-tumor effect of PSK is dependent on CD8+ T cells, indicating its role in promoting CTL responses against cancer cells.[4]
- Gamma Delta ( $\gamma\delta$ ) T Cells: PSK activates  $\gamma\delta$  T cells, a subset of innate-like lymphocytes, inducing their production of IFN- $\gamma$  and upregulating activation markers such as CD25 and CD69.[10] This activation contributes to the overall anti-tumor effect of PSK.[10]

## Dendritic Cells (DCs)

DCs are potent antigen-presenting cells (APCs) that bridge the innate and adaptive immune systems. PSK enhances DC maturation and function.

- **Maturation:** PSK induces the maturation of DCs, leading to the upregulation of co-stimulatory molecules like CD86 and MHC class II.[4]
- **Cytokine Production:** PSK-stimulated DCs exhibit increased production of IL-12, a key cytokine for driving Th1 responses.[4]

## Macrophages

Macrophages are versatile innate immune cells involved in phagocytosis, antigen presentation, and cytokine production. PSK activates macrophages, leading to increased production of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-1 $\beta$ .[2][11]

## Signaling Pathways

PSK's immunomodulatory effects are initiated through its interaction with specific receptors on immune cells, triggering downstream signaling cascades.

### Toll-Like Receptor 2 (TLR2) Signaling

A key mechanism of PSK's action is its role as a selective agonist for Toll-like receptor 2 (TLR2).[12]

- **Activation:** PSK binds to TLR2 on immune cells such as DCs, macrophages, and NK cells.
- **Downstream Events:** This binding initiates a signaling cascade that leads to the activation of transcription factors like NF- $\kappa$ B.[3]
- **Functional Outcomes:** The activation of the TLR2 pathway by PSK results in DC maturation, T cell activation, and enhanced NK cell function, all of which are dependent on TLR2.

Diagram: PSK-Mediated TLR2 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: PSK activates TLR2 signaling, leading to enhanced immune responses.

## Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies on the effects of PSK on immune cell proliferation and cytokine production.

**Table 1: Effect of PSK on Immune Cell Proliferation**

| Cell Type                             | Organism               | PSK                   |                                           |                                                    | Reference |
|---------------------------------------|------------------------|-----------------------|-------------------------------------------|----------------------------------------------------|-----------|
|                                       |                        | Concentration         | Assay                                     | Result                                             |           |
| Splenocytes                           | Mouse (neu transgenic) | 100 µg/mL             | [ <sup>3</sup> H]-thymidine incorporation | Significant increase in proliferation after 72h    | [4]       |
| Peripheral Blood Lymphocytes (PBLs)   | Human                  | 100 µg/mL (with IL-2) | BrdU incorporation                        | Synergistic increase in proliferation with IL-2    | [1]       |
| Tumor-Infiltrating Lymphocytes (TILs) | Human                  | 100 µg/mL             | DNA synthesis                             | Augmented DNA synthesis                            | [9]       |
| CD4+ T cells (in splenocyte culture)  | Mouse (neu transgenic) | 100 µg/mL             | Flow Cytometry                            | Percentage increased from 25.5% to 43.2% after 72h | [4]       |
| CD8+ T cells (in splenocyte culture)  | Mouse (neu transgenic) | 100 µg/mL             | Flow Cytometry                            | Percentage increased from 9.9% to 15.5% after 72h  | [4]       |

**Table 2: Effect of PSK on Cytokine Production**

| Cell Type                                  | Organism               | PSK               |          | Result                                 | Reference |
|--------------------------------------------|------------------------|-------------------|----------|----------------------------------------|-----------|
|                                            |                        | Concentrati<br>on | Cytokine |                                        |           |
| Bone Marrow-Derived DCs (BMDCs)            | Mouse                  | 200 µg/mL         | IL-12p70 | Increased from 0.4 pg/mL to 55.3 pg/mL |           |
| Splenocytes                                | Mouse (neu transgenic) | 100 µg/mL         | IFN-γ    | Significant increase in secretion      | [4]       |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human                  | 100 µg/mL         | IL-12p40 | Significant increase after 24h and 48h | [7]       |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human                  | 100 µg/mL         | TNF-α    | Significant increase after 24h and 48h | [7]       |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human                  | 100 µg/mL         | IL-6     | Significant increase after 24h and 48h | [7]       |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human                  | 100 µg/mL         | IL-8     | Significant increase after 24h and 48h | [7]       |
| γδ T cells (in splenocyte culture)         | Mouse                  | 100 µg/mL         | IFN-γ    | Increased production                   |           |

## Detailed Experimental Protocols

### In Vitro Lymphocyte Proliferation Assay (BrdU Incorporation)

Objective: To assess the effect of PSK on the proliferation of human peripheral blood lymphocytes (PBLs).[\[1\]](#)

#### Materials:

- Human PBLs isolated by Ficoll-Hystopaque separation.
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
- PSK solution (100 µg/mL and 50 µg/mL).
- IL-2 (100 U/mL) as a positive control and for co-stimulation.
- 96-well microculture plates.
- BrdU labeling reagent (10 µM).
- Fixing solution.
- Anti-BrdU antibody.
- TMB substrate.
- Microplate reader.

#### Procedure:

- Seed PBLs at a density of  $5 \times 10^4$  cells/well in a 96-well plate.
- Add PSK (100 µg/mL or 50 µg/mL), IL-2 (100 U/mL), or a combination of PSK and IL-2 to the respective wells. Include an untreated control.
- Incubate the plate for 48 hours at 37°C in a 5% CO<sub>2</sub> incubator.

- Add BrdU labeling reagent to each well and incubate for an additional 24 hours.
- Fix the cells for 30 minutes.
- Incubate with anti-BrdU antibody for 1 hour at 37°C.
- Add TMB substrate and measure the absorbance using a microplate reader.

Diagram: Lymphocyte Proliferation Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for assessing lymphocyte proliferation using BrdU incorporation.

## NK Cell Cytotoxicity Assay (CD107a Degranulation)

Objective: To measure the degranulation of NK cells as an indicator of cytotoxic activity in response to PSK.[\[10\]](#)

Materials:

- Mouse splenocytes.
- Complete RPMI medium.
- PSK solution (100 µg/mL).
- Anti-CD107a-PE antibody.
- Brefeldin A.
- Monensin.
- Antibodies for cell surface markers (e.g., CD3, NK1.1).
- Flow cytometer.

Procedure:

- Treat splenocytes with PSK (100 µg/mL) or medium alone for 6 hours.
- Add anti-CD107a-PE antibody directly to the cultures.
- After 1 hour of incubation, add brefeldin A and monensin.
- Incubate for an additional 5 hours.
- Stain the cells with antibodies for CD3 and NK1.1 to identify the NK cell population.
- Analyze the expression of CD107a on NK cells using a flow cytometer.

## Cytokine Production Analysis (ELISA)

Objective: To quantify the production of specific cytokines by immune cells in response to PSK.

[10]

Materials:

- Mouse splenocytes or human PBMCs.
- Complete RPMI medium.
- PSK solution (e.g., 25-400 µg/mL).
- 96-well culture plates.
- ELISA kit for the cytokine of interest (e.g., IFN- $\gamma$ , IL-12).
- Microplate reader.

Procedure:

- Culture splenocytes or PBMCs in 96-well plates.
- Stimulate the cells with various concentrations of PSK for 24-48 hours.
- Collect the culture supernatants.
- Measure the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

## Conclusion

Polysaccharide-K is a potent immunomodulator with well-documented effects on a variety of immune cells. Its ability to activate NK cells, promote T cell proliferation and Th1 polarization, and enhance DC maturation, largely through the TLR2 signaling pathway, provides a strong rationale for its use in cancer immunotherapy. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers seeking to further elucidate the mechanisms of PSK and explore its therapeutic potential in combination with other anti-cancer agents. Continued investigation into the complex interactions of PSK with the immune

system will undoubtedly pave the way for more effective and targeted immunotherapeutic strategies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The immunomodulator PSK induces in vitro cytotoxic activity in tumour cell lines via arrest of cell cycle and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological mechanism and clinical effect of protein-bound polysaccharide K (KRESTIN®): review of development and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide Krestin is a novel TLR2 agonist that mediates inhibition of tumor growth via stimulation of CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-bound Polysaccharide-K (PSK) Induces Apoptosis and Inhibits Proliferation of Promyelomonocytic Leukemia HL-60 Cells | Anticancer Research [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. TLR2 agonist PSK activates human NK cells and enhances the anti-tumor effect of HER2-targeted monoclonal antibody therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of T-cell proliferation by PSK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polysaccharide preparation PSK augments the proliferation and cytotoxicity of tumor-infiltrating lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gamma delta T cells are activated by polysaccharide K (PSK) and contribute to the anti-tumor effect of PSK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation by PSK of interleukin-1 production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [The Immunomodulatory Properties of Polysaccharide-K: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1180457#immunomodulatory-properties-of-polysaccharide-k>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)